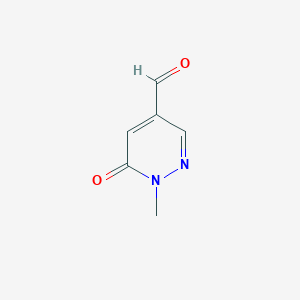

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-6-oxopyridazine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-8-6(10)2-5(4-9)3-7-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNHSZODMVJXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Dimethyl 2-methylenebutanedioate is a common starting material for pyridazine derivatives.

- Hydrazine hydrate is used to form the dihydropyridazine ring by reacting with the dicarboxylate ester.

- Methylation reagents such as methyl iodide or equivalents are employed to introduce the N-methyl group.

- Oxidizing agents are used to convert dihydropyridazine intermediates to the 6-oxo form.

- Formylation reagents or selective oxidation methods introduce the aldehyde group at the 4-position.

Representative Synthetic Route

A patented industrially scalable process (EP2857387A1) outlines the following steps:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate | 0–60°C, 0.9–1.5 eq hydrazine hydrate | Forms methyl 6-oxohexahydropyridazine-4-carboxylate intermediate |

| 2 | Oxidation of methyl 6-oxohexahydropyridazine-4-carboxylate | Suitable oxidizing agent (e.g., bromine in acetic acid) | Yields methyl 6-oxo-1H-pyridazine-4-carboxylate |

| 3 | Isolation of methyl 6-oxo-1H-pyridazine-4-carboxylate | Standard purification | Optional step; can be omitted by direct hydrolysis |

| 4 | Hydrolysis of methyl ester to carboxylic acid | Acidic or basic aqueous conditions | Produces 6-oxo-1H-pyridazine-4-carboxylic acid |

This process is notable for:

- Using inexpensive, readily available starting materials.

- Minimizing the number of steps (2–3 steps).

- Achieving high purity and yield suitable for industrial scale.

Methylation and Formylation to Obtain Target Compound

To obtain 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde specifically, the following transformations are applied:

- N-Methylation : The pyridazine nitrogen at position 1 is methylated using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate, typically in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

- Formylation at C-4 : The aldehyde group is introduced by selective oxidation or formylation reactions, such as Vilsmeier-Haack formylation, which uses POCl3 and DMF to convert the pyridazine ring at the 4-position to the aldehyde.

Alternative Synthetic Approaches

Diversity-oriented synthesis : Literature reports (e.g., PubMed 22872092) describe multi-step syntheses of related 1-substituted 6-oxo-1,6-dihydropyridazine derivatives via condensation of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines, followed by functional group transformations including Suzuki-Miyaura arylations. While these focus on aryl substitutions, the methodology can be adapted for methyl and formyl substitutions.

Direct synthesis from substituted pyridines : Some methods start from 3-substituted pyridines (e.g., 3-cyanopyridine) and proceed via methylation and oxidation steps to yield the target compound or close analogs.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazine reaction | Dimethyl 2-methylenebutanedioate + hydrazine hydrate | 0–60°C | High (not specified) | Forms dihydropyridazine intermediate |

| Oxidation | Bromine in acetic acid or alternative oxidants | Room temp to reflux | Moderate to high | Converts to 6-oxo pyridazine ester |

| Methylation | Methyl iodide + K2CO3 in DMF | 50–100°C | High | N-1 methylation |

| Formylation | POCl3 + DMF (Vilsmeier-Haack) | 0–50°C | Moderate to high | Introduces aldehyde at C-4 |

| Hydrolysis | Acidic or basic aqueous solution | Room temp to reflux | High | Converts ester to acid if needed |

Research Findings and Notes

- The patented process improves upon older methods by reducing harsh oxidation conditions (e.g., avoiding potassium permanganate with sulfuric acid) and eliminating tedious chromatographic separations, thus enhancing scalability and environmental safety.

- The methylation step is critical for obtaining the N-methyl derivative and requires careful control of stoichiometry and temperature to avoid over-alkylation or side reactions.

- Formylation at the 4-position is selective due to the electronic nature of the pyridazine ring and requires optimized conditions to prevent ring degradation.

- The overall synthetic route is adaptable for producing various substituted pyridazine derivatives by modifying the amine or aldehyde substituents.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Formation of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid.

Reduction: Formation of 1-Methyl-6-hydroxy-1,6-dihydropyridazine-4-carbaldehyde.

Substitution: Formation of various substituted pyridazine derivatives depending on the substituents introduced.

Scientific Research Applications

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde involves its interaction with specific molecular targets. The carbonyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

- Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

Uniqueness

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde is unique due to the presence of the aldehyde group at the fourth position, which imparts distinct reactivity and potential applications compared to similar compounds. The specific arrangement of functional groups allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde typically involves the cyclization of hydrazine derivatives with diketones or ketoesters, followed by oxidation to introduce the aldehyde group. Acidic or basic catalysts are often employed to facilitate this process. The compound can undergo various chemical reactions, including:

- Oxidation : The aldehyde can be oxidized to form carboxylic acids.

- Reduction : The carbonyl group can be reduced to form alcohols.

- Substitution : Hydrogen atoms on the pyridazine ring can be substituted with various functional groups.

Antimicrobial Properties

Research indicates that derivatives of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of specific biochemical pathways through covalent bonding with nucleophilic sites on proteins and enzymes.

The biological activity of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde is primarily attributed to its ability to interact with molecular targets within cells. The carbonyl and aldehyde groups facilitate these interactions, potentially leading to inhibition of enzyme activity and disruption of metabolic pathways. This mechanism underlies both its antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Activity : A study reported that derivatives showed inhibitory effects against New Delhi metallo-beta-lactamase with IC50 values around 87.9 μM, indicating potential as a lead compound in antibiotic development .

- Anticancer Activity : In another investigation, compounds derived from 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde exhibited selective inhibition against cancer cell proliferation in various human tumor cell lines, demonstrating IC50 values ranging from 0.36 µM to 1.8 µM for different derivatives .

Comparative Analysis

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde | Antimicrobial | 87.9 | Effective against resistant strains |

| Derivative A | Anticancer | 0.36 | Selective against CDK2 |

| Derivative B | Anticancer | 1.8 | Broad-spectrum inhibition |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.